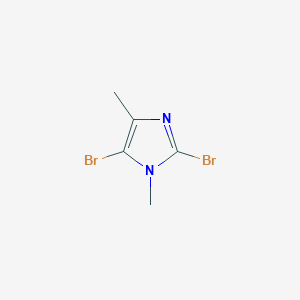![molecular formula C9H13NO B1313040 3-[(Ethylamino)methyl]phenol CAS No. 91239-98-4](/img/structure/B1313040.png)
3-[(Ethylamino)methyl]phenol
Übersicht
Beschreibung
3-[(Ethylamino)methyl]phenol, also known as 3-Ethylamino-4-methylphenol, is an organic compound with the molecular formula C9H13NO. It is a phenolic compound characterized by the presence of an ethylamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
3-[(Ethylamino)methyl]phenol has diverse applications in scientific research:
Wirkmechanismus
Target of Action
As a phenolic compound, it may interact with various proteins and enzymes in the body .
Mode of Action
Phenolic compounds, in general, are known to interact with biological systems in a variety of ways, including acting as antioxidants, enzyme inhibitors, and signaling molecules .
Biochemical Pathways
Phenolic compounds, including 3-[(Ethylamino)methyl]phenol, are biosynthetically formed by way of either the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway . The exact biochemical pathways affected by 3-[(Ethylamino)m
Biochemische Analyse
Biochemical Properties
3-[(Ethylamino)methyl]phenol plays a significant role in biochemical reactions, particularly in the synthesis of rhodol through a condensation reaction with 2-(2,4-dihydroxybenzoyl)benzoic acid . This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with oxidizing agents, which can affect its stability and reactivity. The nature of these interactions is primarily based on the compound’s ability to donate or accept electrons, thereby participating in redox reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause skin and eye irritation, indicating its potential impact on cellular membranes and signaling pathways involved in inflammatory responses . Additionally, its interaction with respiratory pathways suggests that it may influence cellular respiration and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under recommended storage conditions but can degrade when exposed to oxidizing agents . Long-term studies have shown that it can cause persistent changes in cellular function, including prolonged irritation and respiratory effects. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Ethylamino)methyl]phenol typically involves a multi-step reaction process. One common method starts with 3-hydroxybenzaldehyde, which undergoes a reaction with ethylamine in the presence of ethanol at a temperature range of 0-5°C for about 2 hours. This is followed by a reduction step using sodium borohydride (NaBH4) in ethanol, also at 0-5°C, for 20 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(Ethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: Phenolic compounds can be oxidized to quinones.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Electrophiles like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Vergleich Mit ähnlichen Verbindungen
- 3-Ethylamino-4-methylphenol
- 4-Methyl-3-(N-ethylamino)phenol
- 3-(Ethylamino)-p-cresol
Comparison: 3-[(Ethylamino)methyl]phenol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
3-(ethylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-10-7-8-4-3-5-9(11)6-8/h3-6,10-11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMYKIYLRIVICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434807 | |
| Record name | 3-[(ethylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91239-98-4 | |
| Record name | 3-[(ethylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(Ethylamino)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1312971.png)









